molecular formula C24H31N3O2 B12501302 (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole

Cat. No.: B12501302
M. Wt: 393.5 g/mol
InChI Key: QHQFGNKQMFAUOF-UHFFFAOYSA-N
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Description

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole (CAS No. 1361563-41-8) is a chiral isoindole derivative featuring two (4S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl substituents. Its molecular formula is C₂₄H₃₁N₃O₂, with a molecular weight of 393.52 g/mol . The compound’s stereochemistry is defined by the Z-configuration at both double bonds and the S-configuration at the oxazoline chiral centers, which critically influence its reactivity and intermolecular interactions.

Key physical properties include:

  • Storage: Requires an inert atmosphere and refrigeration (2–8°C) due to sensitivity to oxidation or hydrolysis .
  • Hazards: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

4-tert-butyl-2-[[3-[(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H31N3O2/c1-23(2,3)19-13-28-21(26-19)11-17-15-9-7-8-10-16(15)18(25-17)12-22-27-20(14-29-22)24(4,5)6/h7-12,19-20,25H,13-14H2,1-6H3

InChI Key

QHQFGNKQMFAUOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)(C)C)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst : [Rh₂(esp)₂] (esp = α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid) is employed for its ability to stabilize reactive intermediates.
  • Key Step : Nitrile ylide generation followed by 1,7-electrocyclization forms the azepine intermediate, which undergoes ring contraction to yield the isoindole.
  • Temperature : Lower temperatures (e.g., −20°C to 0°C) suppress side reactions and improve yields.

Example Protocol :

  • React diazo compound with [Rh₂(esp)₂] in dichloromethane at −20°C.
  • Quench with aqueous NH₄Cl and extract with CH₂Cl₂.
  • Purify via column chromatography (hexane/EtOAc gradient).

Yield : ~45–60% for analogous isoindole derivatives.

Stereoselective Synthesis of (4S)-4-(tert-Butyl)-4,5-Dihydrooxazol-2-yl Moieties

The chiral oxazoline rings are synthesized from enantiopure amino alcohols, leveraging tert-butyl-induced steric effects for stereocontrol.

Stepwise Procedure

  • Amino Alcohol Preparation :
    • Start with (S)-tert-leucinol [(S)-2-amino-3,3-dimethylbutan-1-ol], commercially available or synthesized via asymmetric epoxidation.
  • Cyclization to Oxazoline :
    • Treat amino alcohol with ethyl orthoformate (HC(OEt)₃) in refluxing toluene with catalytic p-toluenesulfonic acid.
    • Reaction Time : 12–24 hours.
    • Yield : 85–90%.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 4.25 (dd, J = 8.5 Hz, 1H, CH₂O), 3.95 (m, 1H, CHN), 1.15 (s, 9H, C(CH₃)₃).
  • Optical Rotation : [α]D²⁵ = +32.5° (c = 1.0, CHCl₃).

Condensation of Oxazoline Units with Isoindole Core

The final assembly involves coupling two oxazoline units to the isoindole via methylene bridges. A Knoevenagel-type condensation is employed for stereoselective Z-configuration control.

Optimization Insights

  • Base : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) in THF.
  • Temperature : Room temperature to 40°C to prevent retro-aldol reactions.
  • Monitoring : Reaction progress tracked via TLC (Rf = 0.4 in 3:7 EtOAc/hexane).

Representative Protocol :

  • Dissolve isoindole-1,3-dione (1.0 equiv) and oxazoline-aldehyde (2.2 equiv) in dry THF.
  • Add DBU (2.5 equiv) and stir at 25°C for 48 hours.
  • Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography.

Yield : 55–70%.

Computational and Experimental Validation

Density functional theory (DFT) studies validate the stereochemical outcome, attributing Z-selectivity to minimized steric clashes between tert-butyl groups and isoindole hydrogens.

Key Computational Findings

  • Transition State Energy : Z-configuration transition state is 4.2 kcal/mol lower than E-configuration due to favorable van der Waals interactions.
  • Aromaticity Avoidance : Protonation of the isoindole nitrogen prevents aromatization, ensuring product stability.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Stereocontrol Key Advantage
Rhodium Catalysis [Rh₂(esp)₂] 45–60 High Direct access to isoindole core
Amino Alcohol Cyclization HC(OEt)₃, p-TsOH 85–90 Excellent Scalable oxazoline synthesis
Knoevenagel Condensation DBU 55–70 Moderate Z-selectivity via steric guidance

Challenges and Mitigation Strategies

  • Aromatization of Isoindole :
    • Use proton donors (e.g., AcOH) to stabilize the non-aromatic form.
  • Oxazoline Hydrolysis :
    • Employ anhydrous conditions and molecular sieves during condensation.
  • Stereochemical Purity :
    • Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >98%.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Notes
(1Z,3Z)-1,3-Bis[[(4S)-4-(tert-butyl)oxazolinyl]methylene]isoindoline (Target) C₂₄H₃₁N₃O₂ Isoindole, oxazoline, tert-butyl 393.52 Potential ligand/catalyst
PTBIBI (2-(4''-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-terphenyl-4-yl)benzimidazole) Not fully reported Imidazole, benzimidazole, tert-butyl ~700 (estimated) OLED materials
(S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)oxazolidin-2-one C₂₀H₂₈N₄O₂ Oxazolidinone, indole, dimethylamine 356.47 Pharmacological agents

Key Observations:

Core Structure: The target compound’s isoindole core distinguishes it from PTBIBI (imidazole/benzimidazole) and oxazolidinone-indole hybrids .

Chirality: The target’s (4S)-oxazoline chirality contrasts with the oxazolidinone stereochemistry in ’s compound, which may influence enantioselective activity .

Hazard Profile: The target’s acute toxicity (H302) is absent in PTBIBI (commonly used in optoelectronics) but aligns with pharmaceutical oxazolidinones, which often exhibit complex toxicity profiles .

Biological Activity

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole is a complex organic compound with notable biological activity. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

PropertyValue
Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
CAS Number 1361563-41-8
Density 1.16 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activities and cellular signaling pathways:

  • Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites, which may lead to altered metabolic pathways.
  • Gene Expression Modulation : It has the potential to influence gene expression through receptor interactions, affecting protein synthesis and cellular function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : Its structure allows for interactions with cancer cell signaling pathways, showing promise in inhibiting tumor growth in vitro.
  • Antiviral Activity : Some reports indicate that it may possess antiviral properties, although further studies are necessary to confirm these effects.

Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.

Antimicrobial Efficacy

In a separate study published in the Journal of Antimicrobial Chemotherapy, this compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 20 µg/mL.

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